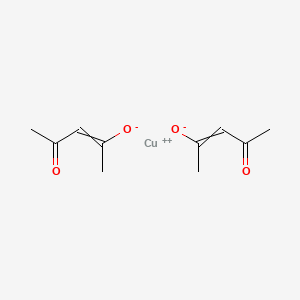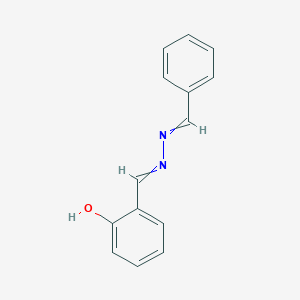
Barium(2+) molybdic acid oxidandiide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+) molybdic acid oxidandiide is a complex inorganic compound that combines barium ions with a molybdenum-based oxo complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium(2+) molybdic acid oxidandiide typically involves the reaction of barium salts with molybdenum oxo complexes under controlled conditions. One common method involves the use of barium chloride and molybdenum trioxide in an aqueous solution, followed by controlled precipitation and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where barium salts and molybdenum oxo complexes are combined under optimized conditions to ensure high yield and purity. The process may include steps such as filtration, drying, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Barium(2+) molybdic acid oxidandiide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to substrates.
Reduction: It can be reduced to form lower oxidation state molybdenum complexes.
Substitution: Ligand exchange reactions can occur, where ligands in the molybdenum complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as phosphines can be used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines or sulfides.
Major Products
Oxidation: Formation of oxo-peroxo molybdenum complexes.
Reduction: Formation of mono-oxo molybdenum complexes.
Substitution: Formation of new molybdenum-ligand complexes.
Scientific Research Applications
Barium(2+) molybdic acid oxidandiide has several scientific research applications:
Catalysis: Used as a catalyst in oxidation reactions, including the epoxidation of alkenes.
Materials Science: Investigated for its potential use in the development of advanced materials with unique properties.
Biology and Medicine: Studied for its role in mimicking the activity of molybdenum oxotransferases, which are enzymes involved in oxygen atom transfer reactions
Mechanism of Action
The mechanism of action of Barium(2+) molybdic acid oxidandiide involves the transfer of oxygen atoms from the molybdenum center to substrates. This process is facilitated by the high-valent molybdenum-oxo core, which can activate molecular oxygen and transfer it to various substrates. The molecular targets include phosphines and sulfides, which undergo oxidation to form corresponding oxides .
Comparison with Similar Compounds
Similar Compounds
Molybdenum trioxide: Another molybdenum-based compound with similar oxidation properties.
Bismuth molybdate: Known for its catalytic activity in selective oxidation reactions.
Tungsten oxo complexes: Similar in structure and reactivity to molybdenum oxo complexes.
Uniqueness
Barium(2+) molybdic acid oxidandiide is unique due to the presence of barium ions, which can influence the compound’s solubility, stability, and reactivity. The combination of barium and molybdenum oxo complexes provides distinct properties that are not observed in other similar compounds .
Properties
IUPAC Name |
barium(2+);dihydroxy(dioxo)molybdenum;oxygen(2-) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Mo.2H2O.3O/h;;2*1H2;;;/q2*+2;;;;;-2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAVLFVDUYGMLG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].O[Mo](=O)(=O)O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH2MoO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8057517.png)


![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)


![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)





